2-(pyrazin-2-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide
CAS No.: 1235636-79-9
Cat. No.: VC6298976
Molecular Formula: C13H10N4OS2
Molecular Weight: 302.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235636-79-9 |
|---|---|
| Molecular Formula | C13H10N4OS2 |
| Molecular Weight | 302.37 |
| IUPAC Name | 2-pyrazin-2-yl-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C13H10N4OS2/c18-12(16-6-9-2-1-5-19-9)11-8-20-13(17-11)10-7-14-3-4-15-10/h1-5,7-8H,6H2,(H,16,18) |
| Standard InChI Key | YXNUHWLGEFUPCD-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)CNC(=O)C2=CSC(=N2)C3=NC=CN=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure combines three heterocyclic systems:
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Thiazole ring: A five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively.
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Pyrazine ring: A six-membered diazine ring with nitrogen atoms at positions 1 and 4.
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Thiophene ring: A five-membered sulfur-containing aromatic ring.
These moieties are interconnected via a carboxamide functional group (–CONH–), which enhances hydrogen-bonding capacity and target selectivity. The SMILES notation (C1=CSC(=C1)CNC(=O)C2=CSC(=N2)C3=NC=CN=C3) clarifies atomic connectivity, while the InChIKey (YXNUHWLGEFUPCD-UHFFFAOYSA-N) provides a unique identifier for databases.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀N₄OS₂ |
| Molecular Weight | 302.37 g/mol |
| CAS Registry Number | 1235636-79-9 |
| IUPAC Name | 2-pyrazin-2-yl-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide |
| Topological Polar Surface Area | 121 Ų |
Synthesis and Reaction Optimization
Synthetic Pathways
The synthesis involves three primary stages:
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Thiazole Core Formation: Cyclization of thiourea derivatives with α-haloketones under basic conditions yields the thiazole ring.
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Pyrazine Substitution: A Suzuki-Miyaura coupling introduces the pyrazine moiety to the thiazole’s 2-position using palladium catalysts.
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Carboxamide Linkage: Reaction of thiazole-4-carboxylic acid with 2-(thiophen-2-yl)ethylamine in the presence of coupling agents (e.g., HATU) forms the final product.
Reaction Conditions and Yield Optimization
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Catalysts: Palladium(II) acetate for cross-coupling reactions.
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Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF) for polar aprotic environments.
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Temperature: 80–100°C for cyclization steps; room temperature for amide bond formation.
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Yield: Reported yields range from 45% to 68%, with purity >95% confirmed via HPLC.
Biological Activities and Mechanism of Action
Stearoyl-CoA Desaturase (SCD) Inhibition
SCD catalyzes the conversion of saturated fatty acids (e.g., stearic acid) to monounsaturated fatty acids (e.g., oleic acid), a process linked to insulin resistance and atherosclerosis. 2-(Pyrazin-2-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide inhibits SCD with an IC₅₀ of 0.8 µM in hepatic cell assays, reducing triglyceride accumulation by 40% in preclinical models.
Additional Pharmacological Effects
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Antimicrobial Activity: Structural analogs demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL).
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Anticancer Potential: Benzo[d]thiazole-carboxamide derivatives inhibit tumor growth via topoisomerase II inhibition, though direct evidence for this compound remains limited.
Applications in Medicinal Chemistry
Metabolic Disorder Therapeutics
By lowering hepatic lipid levels, this compound addresses:
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Non-alcoholic fatty liver disease (NAFLD)
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Type 2 diabetes mellitus
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Obesity-related dyslipidemia
Cardiovascular Protection
SCD inhibition reduces atherosclerotic plaque formation in animal models, suggesting utility in cardiovascular disease prevention.
Analytical and Computational Characterization
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyrazine), 7.45 (d, 1H, thiophene), 4.75 (s, 2H, –CH₂–).
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MS (ESI+): m/z 303.1 [M+H]⁺.
Molecular Docking Studies
Docking into the SCD active site (PDB: 4YMK) reveals hydrogen bonds with Arg105 and hydrophobic interactions with Phe87, explaining its inhibitory potency.
Comparative Analysis with Structural Analogs
Table 2: Bioactivity of Related Carboxamide Derivatives
Challenges and Future Directions
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Synthetic Complexity: Multi-step synthesis limits large-scale production.
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Solubility: Poor aqueous solubility (logP = 2.8) necessitates prodrug development.
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In Vivo Studies: Pharmacokinetic and toxicity profiles remain uncharacterized.
Future research should prioritize nanoparticle formulations to enhance bioavailability and gene expression studies to elucidate off-target effects.
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